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Compound of Interest

Compound Name: SM-276001

Cat. No.: B15613381 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
SM-276001 is a synthetic, small-molecule agonist of Toll-like Receptor 7 (TLR7) that has

demonstrated significant potential as an immunotherapeutic agent, particularly in the context of

oncology. As an orally active interferon (IFN) inducer, SM-276001 stimulates the innate immune

system, leading to a cascade of anti-tumor responses. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activity of SM-276001, supported by available preclinical data. Detailed methodologies for key

experiments are outlined, and signaling pathways and experimental workflows are visually

represented to facilitate a deeper understanding of its mechanism of action and therapeutic

potential.

Chemical Structure and Physicochemical Properties
SM-276001 is a 9-substituted-8-hydroxyadenine derivative with the following chemical identity:

IUPAC Name: 6-amino-2-(butylamino)-9-((6-methylpyridin-3-yl)methyl)-9H-purin-8-ol[1]

CAS Number: 473930-22-2[1][2]

Molecular Formula: C₁₆H₂₁N₇O[1][2]

Molecular Weight: 327.38 g/mol [2]
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Table 1: Physicochemical Properties of SM-276001

Property Value Source

Appearance Solid, Off-white to light yellow [2][3]

Melting Point 248.5-252 °C [3]

pKa 10.30 ± 0.20 (Predicted) [3]

Density 1.322 ± 0.06 g/cm³ (Predicted) [3]

Solubility
DMSO: 125 mg/mL (381.82

mM)
[2]

Biological Activity and Mechanism of Action
SM-276001 is a potent and selective agonist for Toll-like Receptor 7 (TLR7), a key pattern

recognition receptor of the innate immune system.[1][2] TLR7 is primarily expressed in the

endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B

lymphocytes. Upon binding to TLR7, SM-276001 initiates a signaling cascade that leads to the

activation of the transcription factor NF-κB and the production of type I interferons (IFN-α/β)

and other pro-inflammatory cytokines and chemokines.[2][4]

This induction of an inflammatory milieu results in the activation of a broad range of immune

effector cells, including T cells, B cells, natural killer (NK) cells, and NKT cells.[2][4][5] The

subsequent anti-tumor immune response is characterized by enhanced tumor cell recognition

and killing. SM-276001 is also described as an agonist of the Interferon-α/β receptor (IFNAR).

[5]
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Figure 1: SM-276001 Signaling Pathway
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Figure 1: SM-276001 Signaling Pathway

Preclinical Efficacy
In vitro and in vivo studies have demonstrated the potent anti-tumor activity of SM-276001.

Table 2: In Vitro Activity of SM-276001

Assay Cell Line Parameter Value Source

NF-κB Reporter

Gene Assay

HEK293

(expressing

human TLR7)

EC₅₀ 32 nM [2]

Table 3: In Vivo Activity of SM-276001

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15613381?utm_src=pdf-body-img
https://www.benchchem.com/product/b15613381?utm_src=pdf-body
https://www.benchchem.com/product/b15613381?utm_src=pdf-body
https://www.benchchem.com/product/b15613381?utm_src=pdf-body
https://www.medchemexpress.com/sm-276001.html
https://www.benchchem.com/product/b15613381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Tumor Type
Dosage and
Administration

Key Findings Source

Mice (Balb/c and

C57BL/6J)
N/A

0.1, 1, or 10

mg/kg (oral)

Potent IFN-

inducing activity

at 0.1 mg/kg.

Activation of

spleen-resident

immune effector

cells. Plasma

concentration

exceeds MEC of

30 nM at ≥ 1

mg/kg.

[2]

Mice (C57BL/6

and B6C3F1)

Renca (renal cell

carcinoma),

CT26 (colorectal

carcinoma)

3 mg/kg (oral,

biweekly for 25

days)

Significant

inhibition of

tumor growth

and reduced

disease burden.

[2]

Mice

OV2944-HM-1

(ovarian cancer

with lung

metastasis)

Oral and

Intratracheal

Reduced

frequency of

pulmonary and

lymph node

metastasis.

[4][5][6]

Experimental Protocols
While highly detailed, step-by-step protocols for the synthesis and evaluation of SM-276001
are not publicly available in the reviewed literature, the following sections outline the general

methodologies based on published studies.

Synthesis of SM-276001
The synthesis of SM-276001, a 9-substituted-8-hydroxyadenine derivative, likely involves a

multi-step organic synthesis process. Based on the synthesis of similar compounds, a plausible

general approach would involve:
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Preparation of the purine scaffold: Starting with a commercially available purine derivative.

Introduction of the butylamino group at the C2 position.

N9-alkylation: Introduction of the (6-methylpyridin-3-yl)methyl group at the N9 position of the

purine ring.

Introduction of the hydroxyl group at the C8 position.

Purification and characterization: Using techniques such as chromatography (e.g., HPLC)

and spectroscopy (e.g., NMR, Mass Spectrometry) to isolate and confirm the structure of the

final compound.

In Vitro NF-κB Activation Assay
This assay is crucial for determining the potency of TLR7 agonists.

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media

(e.g., DMEM with 10% FBS).

Transfection: Cells are transiently transfected with plasmids encoding human TLR7 and a

secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB

response element.

Compound Treatment: Transfected cells are treated with varying concentrations of SM-
276001 (e.g., 1 nM to 10 µM) for a specified incubation period (e.g., 24 hours).

SEAP Detection: The cell culture supernatant is collected, and SEAP activity is measured

using a colorimetric or chemiluminescent substrate.

Data Analysis: The EC₅₀ value, the concentration at which 50% of the maximal response is

observed, is calculated from the dose-response curve.

In Vivo Tumor Model Efficacy Study
These studies are essential for evaluating the anti-tumor effects of SM-276001 in a living

organism.
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Animal Models: Syngeneic mouse models, such as Balb/c mice for CT26 tumors or C57BL/6

mice for Renca tumors, are commonly used to ensure a competent immune system.

Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10⁵ cells) are injected

subcutaneously or orthotopically into the mice.

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment

and control groups. SM-276001 is administered orally at a specified dose and schedule (e.g.,

3 mg/kg, twice weekly).

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using

calipers.

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and

weighed. Spleens and lymph nodes may also be harvested for immunological analysis (e.g.,

flow cytometry to assess immune cell populations).
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Figure 2: In Vivo Tumor Model Workflow
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Figure 2: In Vivo Tumor Model Workflow
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Conclusion
SM-276001 is a promising immuno-oncology candidate with a well-defined mechanism of

action as a potent and selective TLR7 agonist. Its ability to induce a robust anti-tumor immune

response through the activation of multiple immune effector cells highlights its potential for the

treatment of various cancers. Further preclinical and clinical investigations are warranted to

fully elucidate its therapeutic efficacy, safety profile, and potential in combination with other

cancer therapies such as checkpoint inhibitors. This technical guide provides a foundational

understanding of SM-276001 for researchers and drug development professionals interested in

advancing novel immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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